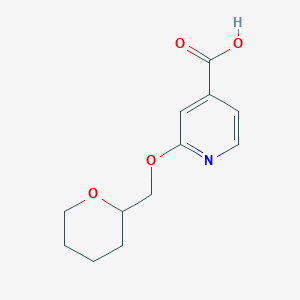

2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid

Description

2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid is a substituted isonicotinic acid derivative characterized by a methoxy group attached to the pyridine ring at the 2-position via a tetrahydro-2H-pyran-2-ylmethyl linker. The compound combines the aromatic carboxylic acid functionality of isonicotinic acid with the steric and electronic effects of the tetrahydropyran (THP) moiety.

Properties

IUPAC Name |

2-(oxan-2-ylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)9-4-5-13-11(7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJNYGMAIUKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid typically involves the reaction of tetrahydropyran-2-methanol with isonicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of isonicotinic acid chloride to form the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester linkage to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Compounds:

2-[(Tetrahydro-2-furanylmethyl)amino]-isonicotinic acid (CAS: 1019452-63-1) Substituent: Amino group linked to tetrahydrofuran (THF) via methyl. Position: 2-position of pyridine. Functional Groups: Carboxylic acid, secondary amine. Key Difference: Replacement of THP with THF and methoxy with amino group.

2-(Cyclohexylamino)isonicotinic acid (CAS: 1019461-35-8) Substituent: Cyclohexylamino group. Position: 2-position of pyridine. Functional Groups: Carboxylic acid, secondary amine. Key Difference: Bulky cyclohexane ring instead of THP.

2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinic acid (CAS: 1086379-86-3)

- Substituent : Oxy group linked to THP-4-yl.

- Position : 2-position of pyridine.

- Functional Groups : Carboxylic acid, ether.

- Key Difference : THP substituent at the 4-position (vs. 2-position in the target compound).

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (CAS: Not provided) Substituent: Oxy group linked to THP-4-yl. Position: 2-position of pyridine. Functional Groups: Nitrile, ether. Key Difference: Carboxylic acid replaced with nitrile.

Physicochemical Properties

| Compound | Solubility (Predicted) | Polarity | Stability | Key Influencing Factors |

|---|---|---|---|---|

| Target compound | Moderate in polar solvents | High (carboxylic acid) | High (THP enhances metabolic stability) | THP’s lipophilicity vs. carboxylic acid’s polarity |

| 2-[(THF-methyl)amino]-isonicotinic acid | Higher in polar solvents | Moderate | Moderate (THF less stable than THP) | Amino group increases solubility, THF reduces steric bulk |

| 2-(Cyclohexylamino)isonicotinic acid | Low in polar solvents | Low | High | Cyclohexane’s hydrophobicity dominates |

| 2-((THP-4-yl)oxy)isonicotinic acid | Moderate | High | High | Ether linkage reduces acidity vs. methoxy |

| 2-(THP-4-yloxy)isonicotinonitrile | Low | Low | Moderate | Nitrile’s hydrophobicity vs. ether |

Notes:

- Solubility: Carboxylic acid derivatives (target compound, 2-[(THF-methyl)amino] analog) exhibit higher polarity and solubility in polar solvents compared to nitrile or cyclohexyl-substituted analogs.

- Stability : THP-substituted compounds are more metabolically stable than THF analogs due to THP’s prevalence in pharmaceuticals and resistance to oxidative degradation .

Research Findings and Limitations

- Structural Insights : Positional isomerism (THP-2-yl vs. THP-4-yl) significantly impacts electronic effects and steric hindrance. For example, the 4-THP substituent in 2-((THP-4-yl)oxy)isonicotinic acid may reduce steric clashes in binding pockets compared to the 2-THP substituent .

- Data Gaps : Experimental data on exact solubility, logP, or biological activity are absent in the provided evidence. Predictions are based on structural analogs and substituent trends.

Biological Activity

2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid is a chemical compound that combines a tetrahydropyran moiety with an isonicotinic acid structure. This unique combination suggests potential biological activities, although specific studies on its mechanisms and effects remain limited. This article aims to explore the biological activity of this compound, including its potential applications in medicine and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring linked through a methoxy group to an isonicotinic acid moiety, which may influence its biological interactions.

Currently, the mechanism of action for this compound is not well-defined due to a lack of targeted research. However, compounds with similar structures often interact with various biochemical pathways, potentially affecting cellular functions such as:

- Enzyme inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.

- Receptor modulation : The isonicotinic acid structure may allow interaction with nicotinic acetylcholine receptors, influencing neurotransmission.

Pharmacological Applications

Research indicates potential pharmacological applications for this compound:

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of isonicotinic acids exhibit antimicrobial properties. The compound may share this characteristic, making it a candidate for further studies in antimicrobial drug development .

- Anti-inflammatory Properties : Compounds with similar functional groups have been explored for their anti-inflammatory effects, suggesting that this compound could also possess this activity.

- Biochemical Probes : The compound has been investigated as a biochemical probe or building block for synthesizing more complex biologically active compounds.

Research Findings and Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

Table 1: Comparison of Biological Activities in Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Isoniazid | Antitubercular | |

| Tetrahydropyran Derivatives | Antimicrobial | |

| N-(5-chloro-2-cyanophenyl)-isonicotinamide | Cancer cell proliferation inhibitor |

Notable Research Insights

A review on drug discovery for Mycobacterium tuberculosis highlighted the relevance of isonicotinic acid derivatives in developing new anti-tuberculosis drugs. This suggests that similar compounds could be effective against resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.